
(2S)-1,1-difluorobutan-2-amine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1,1-difluorobutan-2-amine;hydrochloride, also known as DFBA, is a synthetic compound that has gained interest in the scientific community due to its potential applications in medicinal chemistry. DFBA is a chiral molecule that contains two fluorine atoms and an amine group, which makes it a valuable building block for the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (2S)-1,1-difluorobutan-2-amine;hydrochloride is not well understood. However, it has been suggested that (2S)-1,1-difluorobutan-2-amine;hydrochloride may act as a neurotransmitter or neuromodulator in the brain. (2S)-1,1-difluorobutan-2-amine;hydrochloride has been shown to bind to the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, into synaptic vesicles. (2S)-1,1-difluorobutan-2-amine;hydrochloride may also inhibit the reuptake of these neurotransmitters by binding to their respective transporters.
Biochemical and Physiological Effects
(2S)-1,1-difluorobutan-2-amine;hydrochloride has been shown to have various biochemical and physiological effects. In vitro studies have shown that (2S)-1,1-difluorobutan-2-amine;hydrochloride can increase the release of dopamine, norepinephrine, and serotonin in rat brain synaptosomes. (2S)-1,1-difluorobutan-2-amine;hydrochloride has also been shown to increase the locomotor activity of rats in a dose-dependent manner. In vivo studies have shown that (2S)-1,1-difluorobutan-2-amine;hydrochloride can reduce the immobility time in the forced swim test, which is a measure of antidepressant activity. (2S)-1,1-difluorobutan-2-amine;hydrochloride has also been shown to have analgesic and anxiolytic effects in animal models.
实验室实验的优点和局限性
One advantage of using (2S)-1,1-difluorobutan-2-amine;hydrochloride in lab experiments is its high purity and stability. (2S)-1,1-difluorobutan-2-amine;hydrochloride can be synthesized with high enantioselectivity, which makes it a valuable building block for the synthesis of chiral compounds. (2S)-1,1-difluorobutan-2-amine;hydrochloride is also stable under various conditions, which makes it easy to handle in lab experiments. However, one limitation of using (2S)-1,1-difluorobutan-2-amine;hydrochloride is its limited solubility in water, which may affect its bioavailability in vivo.
未来方向
There are several future directions for research on (2S)-1,1-difluorobutan-2-amine;hydrochloride. One direction is to further investigate its mechanism of action and its potential as a neurotransmitter or neuromodulator. Another direction is to explore its potential as a therapeutic agent for various neurological and psychiatric disorders, such as depression, anxiety, and Parkinson's disease. Additionally, (2S)-1,1-difluorobutan-2-amine;hydrochloride can be used as a building block for the synthesis of new pharmaceuticals and agrochemicals with improved efficacy and safety profiles.
合成方法
(2S)-1,1-difluorobutan-2-amine;hydrochloride can be synthesized using various methods, including the reductive amination of 2,2-difluoroacetaldehyde with (S)-2-amino-1-butanol, followed by the protection of the amine group with a suitable protecting group, such as Boc or Fmoc. The protected amine can then be deprotected with an acid to yield (2S)-1,1-difluorobutan-2-amine;hydrochloride. Another method involves the reductive amination of 2,2-difluoroacetaldehyde with (S)-2-amino-1-butanol in the presence of a chiral catalyst, such as a cinchona alkaloid. This method yields (2S)-1,1-difluorobutan-2-amine;hydrochloride with high enantioselectivity.
科学研究应用
(2S)-1,1-difluorobutan-2-amine;hydrochloride has been used as a building block for the synthesis of various pharmaceuticals and agrochemicals. For example, (2S)-1,1-difluorobutan-2-amine;hydrochloride has been used in the synthesis of the antiviral drug Tenofovir disoproxil fumarate, which is used to treat HIV and hepatitis B. (2S)-1,1-difluorobutan-2-amine;hydrochloride has also been used in the synthesis of the insecticide Flubendiamide, which is used to control pests in crops.
属性
IUPAC Name |
(2S)-1,1-difluorobutan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2N.ClH/c1-2-3(7)4(5)6;/h3-4H,2,7H2,1H3;1H/t3-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBUHXKNAHKAPX-DFWYDOINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-(2-(4-cinnamoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2562844.png)
![3-[4-(Chloromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2562845.png)

![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2562847.png)
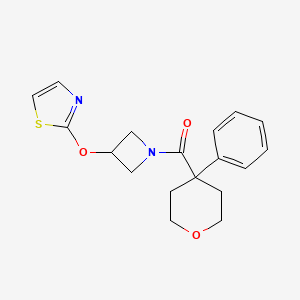
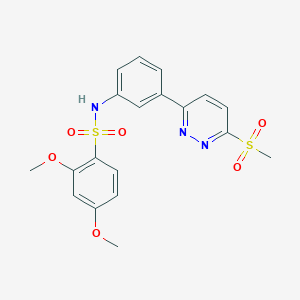
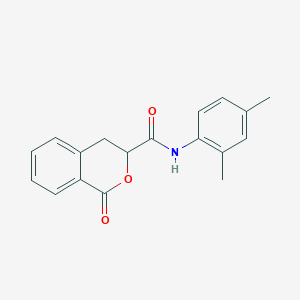
![N-(5-chloro-2-methoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2562857.png)


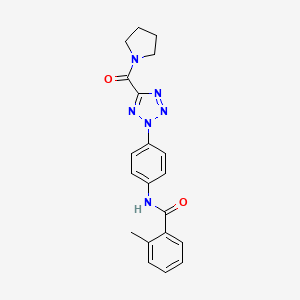
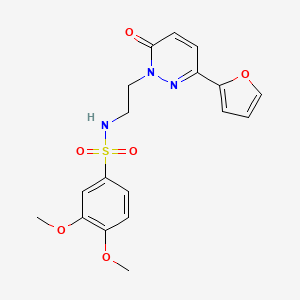
![2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2562866.png)
![2-[3-(4-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-(3-methylsulfanylphenyl)acetamide](/img/structure/B2562867.png)